3-Hydroxybutyric Acid

GPCR Pharmacology Metabolic Signaling Anti-inflammatory Research

3-Hydroxybutyric acid (3-HB), also known as β-hydroxybutyric acid, is a straight-chain 3-hydroxy monocarboxylic acid and an endogenous ketone body. It serves as a primary endogenous agonist for the hydroxycarboxylic acid receptor 2 (HCA2) , a G protein-coupled receptor involved in anti-inflammatory and metabolic signaling.

Molecular Formula C4H8O3
Molecular Weight 104.10 g/mol
CAS No. 625-71-8
Cat. No. B3427878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxybutyric Acid
CAS625-71-8
Molecular FormulaC4H8O3
Molecular Weight104.10 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)O
InChIInChI=1S/C4H8O3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3,(H,6,7)
InChIKeyWHBMMWSBFZVSSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxybutyric Acid (CAS 625-71-8): A Procurement-Focused Overview for Research and Industrial Applications


3-Hydroxybutyric acid (3-HB), also known as β-hydroxybutyric acid, is a straight-chain 3-hydroxy monocarboxylic acid and an endogenous ketone body [1]. It serves as a primary endogenous agonist for the hydroxycarboxylic acid receptor 2 (HCA2) [2], a G protein-coupled receptor involved in anti-inflammatory and metabolic signaling. As a chiral compound, it exists as D- and L- enantiomers, with the D-form being the predominant physiologically active metabolite [1]. The compound is a versatile building block for biodegradable polymers such as polyhydroxybutyrate (PHB) and is widely used as a reference standard in metabolic research .

Why Generic Substitution of 3-Hydroxybutyric Acid Fails: Critical Differentiators in Procurement


Generic substitution of 3-hydroxybutyric acid is scientifically unsound due to critical differences in enantiomeric purity, salt form, and polymer grade, which directly impact performance in specific applications. The free acid (CAS 625-71-8) is a liquid with limited aqueous solubility [1], whereas its sodium salt (CAS 150-83-4) is a freely soluble crystalline powder , leading to vastly different formulation behaviors. Furthermore, the (R)-enantiomer is the primary endogenous ligand for HCA2 with an EC50 of 0.7-0.8 mM, while the (S)-enantiomer is physiologically insignificant [2]. The commercially available racemic mixture (DL-3-HB) contains a 50% fraction of the inactive L-isoform, which exhibits prolonged and differential pharmacokinetics [3]. For polymer synthesis, technical-grade material containing polymeric esters yields significantly different results compared to high-purity monomer for precise biomedical applications [1].

Quantitative Evidence Guide for 3-Hydroxybutyric Acid: Comparator-Based Differentiation for Scientific Selection


HCA2 Receptor Activation: Potency and Selectivity of Racemic 3-Hydroxybutyric Acid Compared to Related Endogenous Ligands

Racemic 3-hydroxybutyric acid activates human HCA2 receptor with an EC50 of 0.7 mM [1]. This potency is comparable to other short-chain fatty acids such as butyrate (EC50 0.13-1.6 mM) but, crucially, 3-HB is a specific agonist for HCA2 and shows no activity on the closely related receptor HCA3 [1]. Other ketone bodies, including acetoacetate and acetone, are completely inactive on HCA2 [1]. This selectivity profile is a key differentiator for researchers investigating HCA2-mediated pathways without confounding activation of HCA3.

GPCR Pharmacology Metabolic Signaling Anti-inflammatory Research

Pharmacokinetic Performance: Sustained Drug Release Using 3-Hydroxybutyric Acid Oligomer Conjugates vs. Free Drug

When conjugated to a model drug (ibuprofen), oligomers of 3-hydroxybutyric acid act as a sustained-release pro-drug system. An intramuscular injection of an ibuprofen-3HB conjugate in rabbits resulted in a significantly extended period of drug detection (24 hours post-injection) compared to the free drug, which was almost completely eliminated by 6 hours [1]. The relative bioavailability of the conjugated ibuprofen was intentionally reduced to 10-17% compared to the free drug, demonstrating controlled, slow release rather than a rapid spike in plasma concentration [1]. This is a clear, quantifiable advantage for applications requiring long-acting formulations.

Drug Delivery Prodrugs Sustained Release Pharmacokinetics

Histone Deacetylase (HDAC) Inhibition: Isoform-Specific IC50 Values Differentiating 3-Hydroxybutyric Acid from Broad-Spectrum HDAC Inhibitors

3-Hydroxybutyric acid acts as an endogenous and specific inhibitor of class I HDACs, with differential potency across isoforms. The reported IC50 values are 2.4 mM for HDAC3, 4.5 mM for HDAC4, and 5.3 mM for HDAC1 [1]. This millimolar potency is a key feature of its endogenous signaling role, differentiating it from potent, broad-spectrum pharmacological HDAC inhibitors like Valproic acid (VPA), which has an IC50 for HDAC1 of 400 μM [2]. 3-HB's profile as a mild, endogenous modulator is distinct and valuable for studying physiological regulation of gene expression.

Epigenetics HDAC Inhibition Metabolism Neuroprotection

Enantiomer-Specific Pharmacokinetics: L-3-Hydroxybutyric Acid Exhibits Prolonged and Elevated Exposure Compared to D-3-Hydroxybutyric Acid

Following oral administration of a racemic D,L-3-hydroxybutyrate salt, the two enantiomers display markedly different pharmacokinetic profiles. In a study with MADD patients, both enantiomers peaked at 30-60 minutes and returned to baseline after 3 hours [1]. However, in a rat model, the L-3-HB enantiomer achieved substantially higher Cmax and AUC values (e.g., Cmax ~1.9 mmol/L, AUC ~380-479 min*mmol/L) compared to the D-3-HB enantiomer (Cmax ~0.3-0.5 mmol/L, AUC ~58-106 min*mmol/L) at equivalent doses [1]. This demonstrates that the racemic mixture (DL-3-HB) does not provide a simple 1:1 exposure of the two enantiomers, with the L-form being cleared much more slowly.

Chiral Pharmacokinetics Ketone Body Metabolism Inborn Errors of Metabolism

NLRP3 Inflammasome Inhibition: 3-Hydroxybutyric Acid Selectively Blocks NLRP3 Activation Without Affecting Other Inflammasomes

3-Hydroxybutyric acid specifically suppresses activation of the NLRP3 inflammasome in response to various structurally unrelated activators . Critically, this inhibition is selective; 3-HB does not impact the activation of other inflammasomes such as NLRC4, AIM2, or the non-canonical caspase-11 inflammasome . This selectivity profile is a key advantage over pan-inflammasome inhibitors. In vitro, 3-HB dose-dependently inhibits NLRP3-mediated production of IL-1β and IL-18 in human monocytes at concentrations of 1-20 mM [1].

Immunology Inflammation NLRP3 Inflammasome Metabolic Disease

Optimal Application Scenarios for 3-Hydroxybutyric Acid Based on Verified Differential Performance


HCA2 Receptor Pharmacology and Anti-Inflammatory Signaling Studies

Utilize 3-hydroxybutyric acid as a specific endogenous agonist for HCA2 (EC50 0.7 mM) [1] in cell-based assays and in vivo models to investigate GPR109A-mediated anti-inflammatory and metabolic effects. This compound's inactivity on the closely related HCA3 receptor [1] ensures that observed outcomes are directly attributable to HCA2 signaling, a critical advantage over other short-chain fatty acids like butyrate, which have broader receptor activity.

Development of Sustained-Release Parenteral Formulations via Oligomer Conjugation

Employ 3-hydroxybutyric acid oligomers as a biodegradable pro-drug platform for carboxylic acid-containing drugs. As demonstrated with ibuprofen, 3-HB oligomer conjugates extend the in vivo detection window from ~6 hours (free drug) to over 24 hours [2]. This application is ideal for formulation scientists developing long-acting injectable depots where a controlled, slow release of the active pharmaceutical ingredient is required.

Investigating Endogenous Epigenetic Regulation via HDAC Inhibition

Apply 3-hydroxybutyric acid as a physiological, endogenous class I HDAC inhibitor in cellular models of metabolism and neuroprotection. With defined IC50 values for HDAC1 (5.3 mM), HDAC3 (2.4 mM), and HDAC4 (4.5 mM) [3], 3-HB allows researchers to model the mild, tonic inhibition of HDACs that occurs during fasting or ketogenic states, in contrast to the potent and often toxic effects of broad-spectrum pharmacological HDAC inhibitors.

Enantiomer-Specific Studies of Ketone Body Metabolism and Signaling

Select enantiopure (R)-3-hydroxybutyric acid for studies requiring the physiologically active D-isomer. Data show that racemic DL-3-HB administration leads to a 4-6 fold higher exposure to the L-enantiomer, which exhibits prolonged pharmacokinetics [4]. Using the (R)-enantiomer avoids confounding results from the non-physiological L-form and is essential for accurate modeling of endogenous ketosis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxybutyric Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.